molecular formula C19H34N4O B5621659 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane

9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B5621659
M. Wt: 334.5 g/mol
InChI Key: UWFRRLUUFNHIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a pyrazole ring, a diazaspirodecane core, and a methoxyethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Spirocyclization: The formation of the spirocyclic structure may involve a cyclization reaction where the pyrazole ring is fused to the diazaspirodecane core.

    Introduction of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions where the methoxyethyl group is introduced.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions may target the pyrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the diazaspirodecane core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a scaffold for the development of new materials or catalysts.

Biology

In biological research, compounds with spirocyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring suggests possible interactions with biological targets.

Medicine

Medicinal chemistry may explore this compound for its potential therapeutic effects. Spirocyclic compounds are known for their stability and bioactivity, making them candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the spirocyclic structure provides rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures may include spirooxindoles or spirotetrahydroquinolines.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone or pyrazole-4-carboxylic acid.

Uniqueness

The uniqueness of 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane lies in its combination of a spirocyclic core with a pyrazole ring and a methoxyethyl group. This specific arrangement of functional groups may confer unique biological or chemical properties not found in other compounds.

Properties

IUPAC Name

9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O/c1-16(2)11-17-12-18(21-20-17)13-23-8-6-19(15-23)5-4-7-22(14-19)9-10-24-3/h12,16H,4-11,13-15H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFRRLUUFNHIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCC3(C2)CCCN(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.